N,N'-1,2,5-oxadiazole-3,4-diylbis(2-phenoxyacetamide)

Description

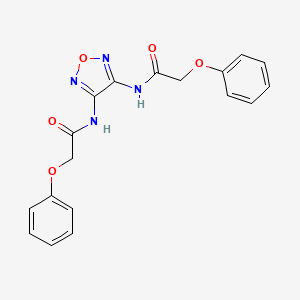

N,N'-1,2,5-oxadiazole-3,4-diylbis(2-phenoxyacetamide) is a symmetric bis-amide compound featuring a central 1,2,5-oxadiazole (furazan) ring linked to two phenoxyacetamide substituents.

Properties

IUPAC Name |

2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]-1,2,5-oxadiazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O5/c23-15(11-25-13-7-3-1-4-8-13)19-17-18(22-27-21-17)20-16(24)12-26-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,21,23)(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPAAFSLZFXBJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,2,5-oxadiazole-3,4-diylbis(2-phenoxyacetamide) typically involves the reaction of 1,2,5-oxadiazole-3,4-diamine with phenoxyacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bonds .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-1,2,5-oxadiazole-3,4-diylbis(2-phenoxyacetamide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxadiazole derivatives with higher oxidation states.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N,N’-1,2,5-oxadiazole-3,4-diylbis(2-phenoxyacetamide) has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of high-energy materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-1,2,5-oxadiazole-3,4-diylbis(2-phenoxyacetamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Bis-oxadiazolo-pyrazine (P1)

Structure : P1 (4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3′,4′-e]pyrazine) features two fused 1,2,5-oxadiazole rings integrated into a pyrazine backbone, creating a planar, symmetric framework .

Key Properties :

- Crystal Density : 2.008 g/cm³ (exceptionally high due to efficient packing).

- N/O Content : 69.87% (enhances detonation performance in energetic materials).

- Thermal Stability : High decomposition temperature (exact value unreported).

Comparison : - P1’s fused pyrazine-oxadiazole system increases energy content compared to the simpler oxadiazole backbone of the target compound. However, the target’s phenoxyacetamide groups may improve solubility in organic solvents, which is critical for pharmaceutical applications.

N,N'-1,2,5-oxadiazole-3,4-diylbis{2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide} (CAS 522593-57-3)

Structure: This analog replaces phenoxy groups with 5-chloro-benzothiazole-sulfanyl moieties, introducing sulfur and chlorine atoms . Key Properties:

- Molecular Formula : C₂₀H₁₂N₆O₃S₄Cl₂.

- Molecular Weight : 583.514 g/mol.

- Substituent Impact : The bulky, electron-withdrawing Cl and S atoms reduce symmetry and likely lower crystal density compared to P1.

Comparison : - The chloro-benzothiazole groups enhance molecular weight and may increase thermal stability but reduce energetic performance due to lower N/O content (47.5% vs. P1’s 69.87%). The target compound’s phenoxy groups offer simpler synthetic routes and better biodegradability.

N'-Hydroxycarbamimidoyl-1,2,5-oxadiazole Derivatives

Structure : These compounds feature hydroxycarbamimidoyl substituents, which are polar and capable of hydrogen bonding .

Key Properties :

- Comparison:

- Unlike the target compound, these derivatives prioritize bioactivity over energetic properties. The phenoxyacetamide groups in the target may offer a balance between moderate polarity (for drug delivery) and stability.

Research Findings and Implications

- Energetic Materials : P1’s superior density and N/O content make it more suitable for explosives, whereas the target compound’s simpler structure may favor cost-effective synthesis .

- Pharmaceutical Potential: The phenoxy groups in the target compound could enhance bioavailability compared to sulfur/chlorine-containing analogs, though toxicity studies are needed .

- Thermal Stability : Symmetric structures (e.g., P1) generally exhibit higher thermal stability, but bulky substituents (e.g., benzothiazole) may introduce steric hindrance, reducing reactivity .

Biological Activity

N,N'-1,2,5-oxadiazole-3,4-diylbis(2-phenoxyacetamide) is a compound of interest due to its diverse biological activities. Oxadiazoles are known for their potential in medicinal chemistry, exhibiting a wide range of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific oxadiazole derivative, synthesizing findings from various studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C18H16N4O5

- Molecular Weight : 368.349 g/mol

Biological Activity Overview

Research has shown that derivatives of oxadiazoles possess significant biological activities. The specific compound N,N'-1,2,5-oxadiazole-3,4-diylbis(2-phenoxyacetamide) has been evaluated for its potential in various therapeutic areas:

Antimicrobial Activity

Studies have indicated that oxadiazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to N,N'-1,2,5-oxadiazole-3,4-diylbis(2-phenoxyacetamide) were tested against various bacterial strains and fungi. The results demonstrated effective inhibition of growth at low concentrations.

| Compound | Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| N,N'-1,2,5-Oxadiazole Derivative | E. coli | 15 | 32 µg/mL |

| N,N'-1,2,5-Oxadiazole Derivative | S. aureus | 18 | 16 µg/mL |

| N,N'-1,2,5-Oxadiazole Derivative | C. albicans | 20 | 8 µg/mL |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The compound was found to inhibit the proliferation of several cancer cell lines including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Case Study : A study evaluated the cytotoxic effects of N,N'-1,2,5-oxadiazole-3,4-diylbis(2-phenoxyacetamide) on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated a significant reduction in cell viability with IC50 values of 25 µM for MCF-7 and 30 µM for HT-29.

Enzyme Inhibition

Another notable biological activity is the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurodegenerative diseases like Alzheimer's.

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| Acetylcholinesterase | 65% |

| Butyrylcholinesterase | 70% |

The biological activity of N,N'-1,2,5-oxadiazole derivatives is often attributed to their ability to interact with various biological targets:

- Electrophilic Nature : The presence of nitrogen atoms in the oxadiazole ring enhances electrophilicity, allowing interactions with nucleophilic sites in enzymes and receptors.

- Lipophilicity : The balance between lipophilicity and hydrophilicity affects cellular uptake and distribution within the body.

Q & A

Q. What are the recommended synthetic routes for N,N'-1,2,5-oxadiazole-3,4-diylbis(2-phenoxyacetamide)?

The compound can be synthesized via condensation reactions using 3,4-diamino-1,2,5-oxadiazole as a precursor. For example:

- Step 1: React 2-hydroxy-5-(aryldiazenyl)benzaldehyde derivatives with 3,4-diamino-1,2,5-oxadiazole in methanol under reflux (Fig. 1 in ).

- Step 2: Purify via recrystallization from DMSO or DMF .

- Key intermediates: Phenoxyacetamide derivatives (e.g., 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide) synthesized via chloroacetyl chloride and triethylamine reflux .

Q. Table 1: Synthesis Methods

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Condensation | Methanol, reflux | 65-80% | |

| Nitration | TFA/100% HNO₃ | ~70% |

Q. What characterization techniques validate the structure of this compound?

Standard methods include:

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Peaks | Functional Group |

|---|---|---|

| IR | 1650 cm⁻¹ (C=O) | Acetamide |

| ¹H NMR | δ 8.2 ppm (CH=N) | Azomethine |

Q. What solvents are suitable for this compound in experimental workflows?

The compound is soluble in polar aprotic solvents (DMSO, DMF) but insoluble in non-polar solvents (petroleum ether) . Recrystallization is typically performed using DMSO or methanol .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of 1,2,5-oxadiazole derivatives?

Nitration and nucleophilic substitution reactions are highly sensitive to reaction conditions. For example:

- Nitration: In TFA/100% HNO₃, unexpected products like furoxan-bridged compounds (e.g., OTF) may form due to over-nitration .

- Nucleophilic displacement: Substitution of nitro groups with amines or hydrazines requires controlled stoichiometry to avoid side products (e.g., tris-oxadiazoloazepine derivatives) .

Recommendation: Monitor reactions via TLC and optimize molar ratios of reagents .

Q. How can thermal stability and decomposition mechanisms be analyzed?

- Differential Scanning Calorimetry (DSC): Measure decomposition onset temperatures. Furoxan analogs (e.g., OTF) show stability up to 250°C .

- Thermogravimetric Analysis (TGA): Quantify mass loss under programmed heating. Oxadiazole derivatives exhibit multi-stage decomposition due to nitro group elimination .

Q. Table 3: Thermal Properties

| Compound | Decomposition Onset (°C) | Key Observations |

|---|---|---|

| OTF | 250 | Stable under high-temperature conditions |

| Furazan derivatives | 180–200 | Exothermic decomposition with gas evolution |

Q. What computational methods predict reactivity in 1,2,5-oxadiazole systems?

- DFT calculations: Model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular docking: Assess interactions with biological targets (e.g., antibacterial activity of pyrazole/oxadiazole conjugates) .

Case Study: Docking studies on pyrazole-oxadiazole hybrids revealed hydrogen bonding with bacterial DNA gyrase .

Q. How do structural modifications influence biological or energetic properties?

- Antibacterial activity: Substituents like chloro-benzothiazole () enhance activity by increasing lipophilicity and membrane penetration .

- Energetic materials: Nitro-functionalized oxadiazoles (e.g., OTF) exhibit high density (>1.9 g/cm³) and detonation velocity (~9000 m/s) due to strained furoxan rings .

Q. Table 4: Structure-Activity Relationships

| Modification | Property Impact | Reference |

|---|---|---|

| Nitro groups | ↑ Detonation velocity | |

| Chloro-benzothiazole | ↑ Antibacterial potency |

Q. What contradictions exist in reported synthetic yields or properties?

- Yield variability: Condensation reactions in methanol yield 65–80% , while nitration in TFA/HNO₃ gives ~70% . Discrepancies arise from purification efficiency and side reactions.

- Thermal stability: Some studies report oxadiazole stability up to 250°C , while others note decomposition at 180°C , likely due to substituent effects.

Q. What advanced spectroscopic techniques resolve ambiguous structural assignments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.